Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” has been studied for its antifungal activity, specifically in the context of plant growth promotion . The compound was produced by the actinobacterium Kutzneria sp. strain TSII, which was isolated from mangrove sediment soil .
Methods of Application and Experimental Procedures: The compound was extracted from Kutzneria sp. strain TSII using ethyl acetate . The extract was then purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis . In silico modeling and docking were carried out to evaluate the antifungal potency of the bioactive compound .
Results or Outcomes: The ethyl acetate extract of Kutzneria sp. strain TSII was found to be a potent inhibitor of fungal mycelial growth . In silico docking studies showed that “2,4-Bis(phenylsulfonyl)phenol” effectively attaches with the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous . This suggests that the compound could be used to treat many plant fungal diseases in an eco-friendly manner .
Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” is used in the formulation of personal care and cosmetic products due to its UV protection and antioxidant properties . It is used in sunscreen lotions, anti-aging creams, and hair care products .
Methods of Application and Experimental Procedures: The compound is incorporated into the formulation of these products during the manufacturing process . The specific procedures and technical details would depend on the exact product being manufactured.
Results or Outcomes: With the growing trend of self-care and beauty consciousness among consumers, the demand for such products is expected to increase, thus boosting the demand for "2,4-Bis(phenylsulfonyl)phenol" .
Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and antibacterial drugs .
Methods of Application and Experimental Procedures: The compound is used in the chemical synthesis of these drugs . The specific procedures and technical details would depend on the exact drug being synthesized.
Results or Outcomes: As the healthcare sector continues to expand and innovate, the demand for pharmaceuticals is expected to rise, thereby creating a surge in the demand for "2,4-Bis(phenylsulfonyl)phenol" .
Summary of the Application: Manufacturers are increasingly incorporating “2,4-Bis(phenylsulfonyl)phenol” in biodegradable polymers and other environmentally friendly materials to meet the growing consumer preferences for sustainable products .
Results or Outcomes: The increasing focus on sustainable and eco-friendly products is driving the growth of the “2,4-Bis(phenylsulfonyl)phenol” market .
Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” is utilized as a thermal paper developer . In this application, it is a key component used to produce high-quality images on thermal paper .
Methods of Application and Experimental Procedures: The compound is incorporated into the thermal paper during the manufacturing process . The specific procedures and technical details would depend on the exact product being manufactured.
Results or Outcomes: The use of “2,4-Bis(phenylsulfonyl)phenol” in thermal paper development contributes to the production of high-quality images, enhancing the overall performance of the thermal paper .
Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” finds application in the manufacturing of dyes, pigments, and antioxidants . Its unique chemical properties make it suitable for these applications .
Methods of Application and Experimental Procedures: The compound is used in the chemical synthesis of these products . The specific procedures and technical details would depend on the exact product being synthesized.
Results or Outcomes: The use of “2,4-Bis(phenylsulfonyl)phenol” in the manufacturing of dyes, pigments, and antioxidants contributes to the production of high-quality products, enhancing their overall performance .
2,4-Bis(phenylsulfonyl)phenol is an organic compound characterized by its chemical formula . It appears as a white crystalline powder and is soluble in various organic solvents, including ethanol, dimethylformamide, and chloroform. The compound features two phenylsulfonyl groups attached to a central phenolic structure, which contributes to its unique reactivity and functionality in chemical synthesis and biological applications .
There is currently no documented information regarding a specific mechanism of action for 2,4-Bis(phenylsulfonyl)phenol.
The biological activity of 2,4-Bis(phenylsulfonyl)phenol is notable in various contexts:
The synthesis of 2,4-Bis(phenylsulfonyl)phenol typically involves the following steps:
The compound has a diverse range of applications across various fields:
Research into the interactions of 2,4-Bis(phenylsulfonyl)phenol with other compounds has revealed its potential as an effective reagent in various chemical contexts. Studies focusing on its reactivity with nucleophiles have demonstrated its utility in synthetic pathways leading to complex organic molecules. Additionally, its biological interactions suggest potential roles in therapeutic applications, although specific studies may be limited .
Several compounds share structural or functional similarities with 2,4-Bis(phenylsulfonyl)phenol:
Compound | Description | Unique Features |
---|---|---|
2,4-Dinitrophenol | A precursor in the synthesis of 2,4-Bis(phenylsulfonyl)phenol. | Contains nitro groups that enhance reactivity. |
Benzenesulfonyl Chloride | A key reagent used during the synthesis process. | Acts as a sulfonating agent. |
Phenol | A simpler aromatic compound with similar reactivity. | Lacks sulfonyl groups; less reactive than 2,4-Bis. |
2,4-Bis(phenylsulfonyl)phenol is unique due to its dual sulfonyl groups that significantly enhance its reactivity compared to simpler phenolic compounds. This structural feature allows it to function effectively as both a reagent and an intermediate in complex organic syntheses .
Irritant